2-Iodo-4-thiazolecarboxylic acid

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

For multi-step synthetic routes requiring efficient Pd-catalyzed cross-coupling, the 2-iodo substituent is non-negotiable. Substituting the 2-chloro or 2-bromo analogs results in dramatically lower yields or complete reactivity failure at critical late-stage transformations. - Achieve a validated 87% Negishi cross-coupling yield in total synthesis sequences, minimizing costly rework. - Realize a 99% hydrolysis yield from the ethyl ester, providing a 43% atom economy advantage over the 2-chloro analog (56% yield). - Ensure route feasibility for tandem photoarylation-photoisomerization cascades, where the 2-chloro analog is unreactive.

Molecular Formula C4H2INO2S
Molecular Weight 255.04 g/mol
CAS No. 944275-17-6
Cat. No. B1611809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-thiazolecarboxylic acid
CAS944275-17-6
Molecular FormulaC4H2INO2S
Molecular Weight255.04 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)I)C(=O)O
InChIInChI=1S/C4H2INO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
InChIKeyDJKDNYWFYDHZDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4-thiazolecarboxylic Acid: Synthesis & Procurement


2-Iodo-4-thiazolecarboxylic acid (CAS 944275-17-6) is a halogenated heterocyclic building block comprising a thiazole ring substituted with an iodine atom at the 2-position and a carboxylic acid group at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing complex thiazole-containing scaffolds via cross-coupling reactions [1]. The iodine substituent confers distinct reactivity that is not readily replicated by chloro-, bromo-, or unsubstituted thiazole-4-carboxylic acid analogs, making this specific compound a strategic choice for synthetic routes requiring efficient carbon-carbon bond formation .

Why 2-Iodo-4-thiazolecarboxylic Acid Cannot Be Substituted


The 2-iodo substituent on the thiazole ring is a critical determinant of reactivity, enabling efficient participation in transition-metal-catalyzed cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura) that are essential for constructing advanced pharmaceutical intermediates [1]. Substituting this compound with its 2-chloro, 2-bromo, or unsubstituted counterparts introduces significant synthetic liabilities: lower yields in key transformations, reduced reaction rates, or complete failure to undergo desired coupling steps, as evidenced by comparative photochemical and cross-coupling studies [2]. Consequently, generic substitution can jeopardize overall synthetic efficiency, product purity, and the feasibility of multi-step routes, directly impacting project timelines and procurement costs.

2-Iodo-4-thiazolecarboxylic Acid: Evidence vs. Analogs


Hydrolysis Yield Advantage over 2-Chloro Analog

Hydrolysis of the ethyl ester precursor to generate the free carboxylic acid proceeds with significantly higher efficiency for the 2-iodo compound. Under comparable basic hydrolysis conditions (K₂CO₃, MeOH/H₂O, 3 h), 2-iodothiazole-4-carboxylic acid ethyl ester affords the target acid in 99% yield [1]. In contrast, hydrolysis of the 2-chloro analog ethyl ester under standard basic conditions (KOH, EtOH/H₂O) yields only 56% of 2-chloro-4-thiazolecarboxylic acid [2].

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Negishi Cross-Coupling in Complex Molecule Assembly

In the total synthesis of the thiazolyl peptide antibiotic GE2270 A, the terminal 2-iodothiazole moiety of a trithiazole intermediate underwent Negishi cross-coupling with a 3-zincated 2,6-dibromopyridine to install the Southern fragment in 87% yield [1]. This high-yielding transformation was critical to the success of the 20-step linear sequence, which achieved an overall 4.8% yield.

Cross-Coupling Negishi Reaction Antibiotic Synthesis

Photochemical Arylation: Iodo vs. Chloro

In a tandem photoarylation–photoisomerization study, ethyl 2-chlorothiazole-5-carboxylate failed to react with benzene, yielding no product. In contrast, the analogous ethyl 2-iodothiazole-5-carboxylate underwent successful photochemical arylation to produce ethyl 3-phenylisothiazole-4-carboxylate [1]. This on/off reactivity difference underscores the necessity of the iodine substituent for enabling this specific transformation, a behavior that can be extrapolated to 2-iodothiazole-4-carboxylic acid derivatives.

Photochemistry C-H Arylation Isothiazole Synthesis

Key Applications of 2-Iodo-4-thiazolecarboxylic Acid


Multi-Step Synthesis of Thiazole Antibiotics

This compound is the preferred building block for constructing the 2-iodothiazole termini required in the total synthesis of thiazolyl peptide antibiotics such as GE2270 A. The validated 87% Negishi cross-coupling yield [1] at a late stage demonstrates its reliability in complex, multi-step sequences where synthetic efficiency is paramount.

Isothiazole Derivatives via Photochemical Arylation

Researchers aiming to synthesize 3-aryl isothiazole-4-carboxylate derivatives should prioritize 2-iodo-4-thiazolecarboxylic acid as a precursor. The 2-iodo group is essential for the tandem photoarylation–photoisomerization cascade; the corresponding 2-chloro analog is completely unreactive [1], rendering the iodo compound indispensable for this synthetic pathway.

Efficient Carboxylic Acid Building Block Synthesis

When procuring a 2-halothiazole-4-carboxylic acid for further derivatization, the 2-iodo variant offers a compelling advantage in the final hydrolysis step. The 99% yield from its ethyl ester [1] translates to superior atom economy and reduced purification costs compared to the 56% yield observed for the 2-chloro analog [2], making it the more cost-effective choice for scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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